(2-Bromo-5-methoxyphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be replaced in a substitution reaction, or the ketone group could be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthetic Chemistry Applications
The compound's analogs have been synthesized and characterized, emphasizing the importance of such compounds in exploring synthetic pathways and understanding molecular interactions. For example, studies on similar compounds have involved detailed structural analyses and theoretical calculations to understand their stability and reactivity, crucial for developing new materials or drugs (C. S. Karthik et al., 2021; Mubashir Hassan et al., 2018).
Biological Activity
Research into compounds with similar structures has led to the discovery of potential therapeutic agents, such as enzyme inhibitors or antimicrobial agents. For instance, specific derivatives have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential as therapeutic agents for diseases like Alzheimer's (Mubashir Hassan et al., 2018). Another study synthesized novel bromophenol derivatives, including natural products, and evaluated them as carbonic anhydrase inhibitors, indicating their potential in treating conditions like glaucoma or epilepsy (H. T. Balaydın et al., 2012).
Molecular Structure Studies
Crystal structure analysis is a crucial area of research for compounds like (2-Bromo-5-methoxyphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone. Studies have provided insights into the molecular and crystal structures of related compounds, facilitating a better understanding of their physical and chemical properties. This information is vital for the design and development of new compounds with desired characteristics (Kuang Xin-mou, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4S/c1-12(2)11-24(21,22)14-6-8-19(9-7-14)17(20)15-10-13(23-3)4-5-16(15)18/h4-5,10,12,14H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXBQYJZWSLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone |
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